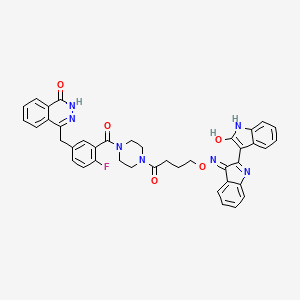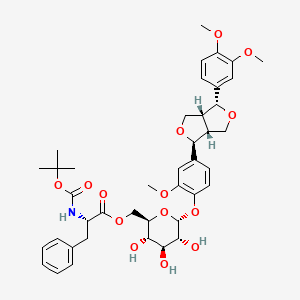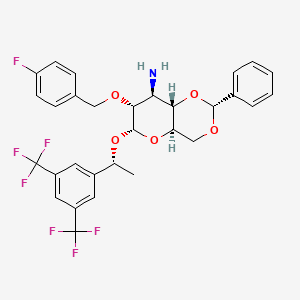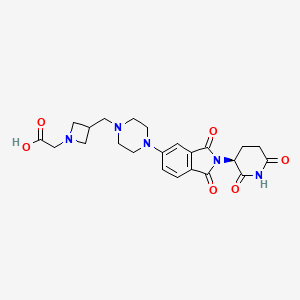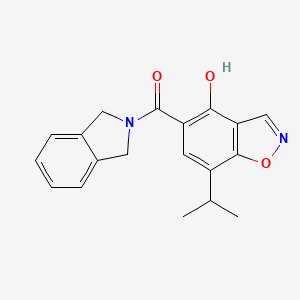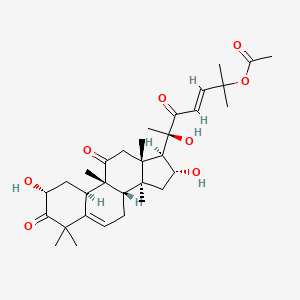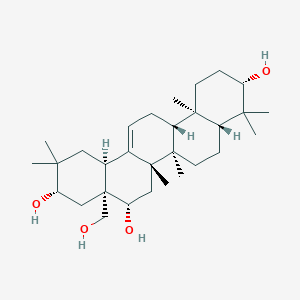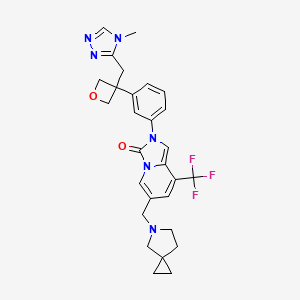
Cbl-b-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbl-b-IN-12 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligases. Cbl-b plays a crucial role in regulating immune cell activity and has been identified as a promising target for cancer immunotherapy due to its role in promoting an immunosuppressive tumor environment .
Vorbereitungsmethoden
The synthesis of Cbl-b-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are designed to optimize yield and purity, often involving large-scale reactions and purification techniques .
Analyse Chemischer Reaktionen
Cbl-b-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Cbl-b-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of Cbl-b in various biochemical pathways. In biology, it helps elucidate the mechanisms of immune regulation and signal transduction. In medicine, this compound is being investigated for its potential in cancer immunotherapy, as it can enhance the immune response against tumors. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Wirkmechanismus
Cbl-b-IN-12 exerts its effects by inhibiting the activity of the Cbl-b protein. The compound binds to the N-terminal fragment of Cbl-b, which contains the tyrosine kinase binding domain (TKBD) and linker helix region (LHR), but not the RING domain. This binding locks Cbl-b in an inactive conformation, preventing it from ubiquitinating and targeting receptor protein tyrosine kinases (PTKs) for degradation. As a result, the signaling pathways regulated by these PTKs remain active, leading to enhanced immune cell activation and anti-tumor responses .
Vergleich Mit ähnlichen Verbindungen
Cbl-b-IN-12 is unique among Cbl-b inhibitors due to its specific binding mechanism and high potency. Similar compounds include Nx-1607 and its analogues, which also target Cbl-b but may have different binding affinities and mechanisms of action. Other related compounds include inhibitors of other E3 ubiquitin ligases, such as MDM2 and VHL, which target different proteins and pathways but share the common goal of modulating protein ubiquitination for therapeutic purposes .
Eigenschaften
Molekularformel |
C28H29F3N6O2 |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
6-(5-azaspiro[2.4]heptan-5-ylmethyl)-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-8-(trifluoromethyl)imidazo[1,5-a]pyridin-3-one |
InChI |
InChI=1S/C28H29F3N6O2/c1-34-18-32-33-24(34)11-27(16-39-17-27)20-3-2-4-21(10-20)36-14-23-22(28(29,30)31)9-19(13-37(23)25(36)38)12-35-8-7-26(15-35)5-6-26/h2-4,9-10,13-14,18H,5-8,11-12,15-17H2,1H3 |
InChI-Schlüssel |
QWIYHMAATGUUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)N4C=C5C(=CC(=CN5C4=O)CN6CCC7(C6)CC7)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)
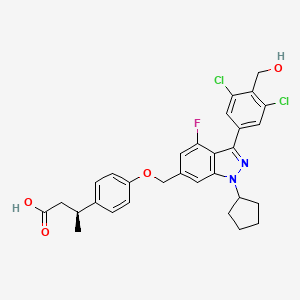
![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
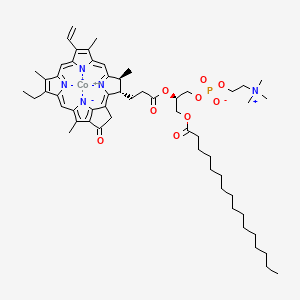
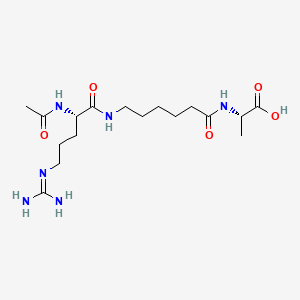
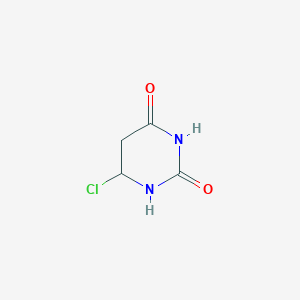
![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
